molecular formula C28H28ClN3O3 B2677388 3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride CAS No. 2097891-30-8

3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride

Cat. No. B2677388
CAS RN: 2097891-30-8
M. Wt: 490
InChI Key: ZGCRMYSBPQBNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride, commonly known as BDQ, is a synthetic compound that belongs to the quinoline class of drugs. BDQ is a potent inhibitor of the mycobacterial ATP synthase enzyme, which is essential for the survival of Mycobacterium tuberculosis. The drug has shown promising results in the treatment of drug-resistant tuberculosis (TB), which is a major public health concern worldwide.

Mechanism of Action

BDQ works by inhibiting the ATP synthase enzyme of M. tuberculosis, which is essential for the bacteria's survival. The drug binds to the c-ring of the ATP synthase, thereby blocking the proton flow required for the synthesis of ATP.
Biochemical and Physiological Effects:
BDQ has been shown to have a low toxicity profile and is generally well-tolerated by patients. The drug is metabolized by the liver and excreted in the urine. BDQ has been shown to have a long half-life, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

BDQ has several advantages for use in laboratory experiments. The drug has a high potency against M. tuberculosis, making it an effective tool for studying the biology and pathogenesis of the bacteria. BDQ is also relatively stable and can be stored for long periods without degradation. However, one limitation of BDQ is its high cost, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on BDQ. One area of interest is the development of new formulations of the drug, such as inhalable or injectable formulations, which may improve its efficacy and tolerability. Another area of research is the study of BDQ's potential use in the treatment of other bacterial infections, such as leprosy and nontuberculous mycobacterial infections. Additionally, further studies are needed to better understand the mechanisms of resistance to BDQ and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of BDQ involves several steps, including the reaction of 4-phenylpiperazine with 3,4-dimethoxybenzaldehyde, followed by the condensation of the resulting intermediate with 2-aminobenzophenone. The final product is obtained by the reaction of the intermediate with hydrochloric acid.

Scientific Research Applications

BDQ has been extensively studied for its potential use in the treatment of drug-resistant 3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride. The drug has shown excellent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis in vitro and in animal models. BDQ has also been shown to be effective in treating 3-Benzoyl-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride patients who have failed multiple drug therapies.

properties

IUPAC Name

[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3.ClH/c1-33-25-17-22-24(18-26(25)34-2)29-19-23(28(32)20-9-5-3-6-10-20)27(22)31-15-13-30(14-16-31)21-11-7-4-8-12-21;/h3-12,17-19H,13-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCRMYSBPQBNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.